N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-9-10(15)3-2-4-11(9)17-13(19)12(18)16-7-14(20)5-6-21-8-14/h2-4,20H,5-8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOCQMOCMSAAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the oxolane ring: Starting with a suitable diol, the oxolane ring can be formed through cyclization reactions.
Substitution on the phenyl ring: The chloro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Amide bond formation: The final step involves coupling the substituted phenyl ring with the oxolane derivative through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
“N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the oxolane ring can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
“N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” may have applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N’-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide” would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Ethanediamide Backbone: The target compound’s dual amide groups distinguish it from mono-amide analogs like alachlor or cyprofuram. This may enhance hydrogen-bonding capacity or metabolic stability .
- Hydroxyoxolan vs. Oxotetrahydrofuran : The 3-hydroxyoxolan group in the target compound introduces a polar hydroxyl group, contrasting with the ketone (oxo) in cyprofuram and the sulfamoyl-linked oxolane in ’s compound . This hydroxyl group could improve aqueous solubility compared to less polar derivatives.
- Chloro-Substituted Aromatics : The 3-chloro-2-methylphenyl group shares similarities with alachlor’s 2,6-diethylphenyl and cyprofuram’s 3-chlorophenyl. Chloro-aromatic motifs are common in agrochemicals for their electron-withdrawing effects, which enhance binding to biological targets .
Table 2: Hypothesized Property Comparisons Based on Structure
Key Findings:
- Hydrogen Bonding : The hydroxyl and dual amide groups in the target compound may increase interactions with enzymes or receptors compared to alachlor’s single amide and methoxymethyl group .
- Electron Effects : The 3-chloro-2-methylphenyl group’s electron-withdrawing nature may activate the amide bonds for nucleophilic attack, similar to herbicide chloroacetamides .
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]ethanediamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework that may contribute to its interactions with biological systems, making it a subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 300.77 g/mol. The compound contains a chloro-substituted aromatic ring, an oxolane moiety, and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve the modulation of specific molecular targets within cells. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of signaling pathways, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing chloro-substituted phenyl groups have shown effectiveness against various bacterial strains. The presence of the hydroxyoxolan moiety may enhance solubility and bioavailability, contributing to the overall antimicrobial efficacy.
Anti-inflammatory Properties
Compounds with amide functionalities have been reported to possess anti-inflammatory effects. This compound may exert such effects by inhibiting pro-inflammatory cytokines or modulating immune responses.
In Vitro Studies
In vitro assays conducted on cell lines have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer activity. The compound's IC50 values were determined through MTT assays, indicating effective concentration ranges for biological activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15 | |
| HeLa (Cervical) | 20 | |
| MCF7 (Breast) | 25 |
Case Studies
A notable case study involved the evaluation of structural analogs of this compound in a mouse model for inflammation. The study revealed that administration significantly reduced inflammation markers compared to controls, supporting its potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
